molecular formula C8H10BrNO B14900619 4-Bromo-2-(methoxymethyl)-6-methylpyridine

4-Bromo-2-(methoxymethyl)-6-methylpyridine

Cat. No.: B14900619
M. Wt: 216.07 g/mol
InChI Key: IOBWUYCUENEGMI-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethyl)-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 4th position, a methoxymethyl group at the 2nd position, and a methyl group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methoxymethyl)-6-methylpyridine typically involves the bromination of 2-(methoxymethyl)-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethyl)-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Products include 2-(methoxymethyl)-6-methylpyridine derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include 2-(methoxymethyl)-6-methylpyridine-4-carboxaldehyde or 2-(methoxymethyl)-6-methylpyridine-4-carboxylic acid.

    Reduction Reactions: Products include 2-(methoxymethyl)-6-methylpiperidine.

Scientific Research Applications

4-Bromo-2-(methoxymethyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethyl)-6-methylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and methoxymethyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Similar in structure but with a phenol group instead of a pyridine ring.

    4-Bromo-2,5-dimethoxyphenethylamine: Contains a phenethylamine backbone with additional methoxy groups.

    4-Bromo-2-methylphenol: Similar but lacks the methoxymethyl group.

Uniqueness

4-Bromo-2-(methoxymethyl)-6-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyridine ring distinguishes it from other similar compounds, providing unique electronic properties and interactions.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-bromo-2-(methoxymethyl)-6-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-6-3-7(9)4-8(10-6)5-11-2/h3-4H,5H2,1-2H3

InChI Key

IOBWUYCUENEGMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)COC)Br

Origin of Product

United States

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